molecular formula C18H10 B14246031 1,4-Diethynylanthracene CAS No. 189034-94-4

1,4-Diethynylanthracene

Cat. No.: B14246031
CAS No.: 189034-94-4
M. Wt: 226.3 g/mol
InChI Key: COPGZQCNAPJRBQ-UHFFFAOYSA-N
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Description

1,4-Diethynylanthracene is a functionalized anthracene derivative of significant interest in advanced materials research. This compound features a polycyclic aromatic hydrocarbon (PAH) core, similar to anthracene itself , which is known for its use in organic electronics and as a scintillator . The addition of ethynyl groups at the 1 and 4 positions extends its π-conjugation system and provides reactive sites for further chemical modification, making it a valuable building block for constructing more complex molecular architectures. Researchers utilize this compound primarily in the development of organic semiconductors for field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its rigid, planar structure and extended electron delocalization contribute to desirable charge transport properties. Furthermore, anthracene derivatives are widely employed as probes and sensors in photophysical studies; for instance, similar compounds are established chemical traps for singlet molecular oxygen in biological systems . The reactivity of the ethynyl groups allows for incorporation into polymers or metal-organic frameworks, enabling the fine-tuning of electronic and optical characteristics for specialized applications. This product is intended for research purposes in laboratory settings. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189034-94-4

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

IUPAC Name

1,4-diethynylanthracene

InChI

InChI=1S/C18H10/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h1-2,5-12H

InChI Key

COPGZQCNAPJRBQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C#C

Origin of Product

United States

The Structural Significance of Ethynylene Bridges in Extended Conjugated Systems

Ethynylene bridges (–C≡C–) are crucial linkers in the construction of advanced organic materials, offering a unique combination of structural rigidity and electronic communication. beilstein-journals.org These triple-bond-containing systems are instrumental in creating linear, rod-like molecules with extended π-conjugation, which are of significant interest for their potential as molecular wires, components in organic light-emitting diodes (OLEDs), and nonlinear optical materials. beilstein-journals.orgnih.gov

One of the primary advantages of incorporating ethynylene bridges over their vinylene (–C=C–) counterparts is their enhanced stability and the absence of Z/E (cis/trans) photoisomerization, a critical factor for materials used in applications involving photoexcitation. beilstein-journals.org The linear geometry of the acetylene (B1199291) unit helps to maintain a planar and rigid structure in the resulting polymer or oligomer, which is often beneficial for charge transport properties. nih.gov

The introduction of ethynylene spacers between electron donor and acceptor units within a polymer chain can significantly influence the material's electronic properties. acs.org For instance, studies have shown that the incorporation of acetylene units can lead to wider bandgaps due to the electron-accepting nature of the acetylene units themselves. acs.org Furthermore, using an ethynylene group to attach a conjugated bridge to a donor or acceptor moiety can result in higher rates of electron and energy transfer compared to systems using a phenylene linker. researchgate.net This is attributed to reduced steric hindrance, which allows for better orbital overlap and stronger electronic interaction between the components of the molecular system.

Synthetic Methodologies for 1,4 Diethynylanthracene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient and versatile routes to form carbon-carbon bonds. For the construction of ethynyl-substituted anthracenes, the Sonogashira coupling reaction is the most widely employed method.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org The general mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. libretexts.org

The synthesis of diethynylanthracenes, including the 1,4-isomer, typically starts with a corresponding dihaloanthracene, such as 1,4-dibromoanthracene or 1,4-diiodoanthracene. This precursor is then subjected to a double Sonogashira coupling with a terminal alkyne. To prevent unwanted side reactions, a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) is often used, followed by a deprotection step. acs.org

The choice of catalyst, base, and solvent significantly impacts reaction efficiency. lucp.net While classic conditions involve catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a CuI co-catalyst in amine solvents, numerous variations have been developed, including copper-free and amine-free conditions to simplify purification and reduce toxicity. nih.gov The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides, allowing for reactions at lower temperatures. wikipedia.org

PrecursorAlkyneCatalyst SystemBaseSolventConditionsProductReference
Aryl/Vinyl HalideTerminal AlkynePd(0) catalyst, Cu(I) co-catalystAmine (e.g., Et₃N, i-Pr₂NH)THF, DMF, etc.Room Temp. to 100°CAryl/Vinyl Alkyne wikipedia.org, libretexts.org
2-Bromoanthracene derivativeTrimethylsilylacetyleneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified2-((Trimethylsilyl)ethynyl)anthracene acs.org
1,8-DiiodoanthraceneTerminal AlkyneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1,8-Diethynylanthracene (B14451055) derivative oup.com
9,10-Diphenyl-2-bromoanthraceneTrimethylsilylacetyleneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified9,10-Diphenyl-2-((trimethylsilyl)ethynyl)anthracene acs.org

This table summarizes generalized and specific examples of the Sonogashira coupling for producing ethynylanthracenes. The conditions are highly substrate-dependent.

Diethynylanthracene isomers are valuable building blocks, or monomers, for the synthesis of more complex molecular architectures such as conjugated polymers, macrocycles, and dendrimers. oup.comnih.gov The rigid, planar structure and extended π-conjugation of the diethynylanthracene unit impart unique photophysical and electronic properties to the resulting materials.

The two terminal ethynyl (B1212043) groups of 1,4-diethynylanthracene allow it to be used in polymerization reactions, such as polycondensation or oxidative coupling, to create linear or cross-linked polymers. nih.gov These polymers, known as poly(arylene ethynylene)s (PAEs), are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). lookchem.com For instance, polymers incorporating 9,10-diethynylanthracene (B3111712) units have been synthesized and shown to possess high hole-transporting properties. lookchem.com Anionic polymerization of diethynylarenes like p-diethynylbenzene has been explored to create strictly linear polymers by selectively reacting one of the two ethynyl groups. nih.gov

Furthermore, diethynylanthracenes are key precursors for creating shape-persistent macrocycles through intramolecular coupling reactions. For example, oligomers of 1,8-anthrylene-ethynylene have been synthesized and cyclized to form unique three-dimensional structures with defined cavities. oup.com These molecular architectures are of interest in supramolecular chemistry and host-guest chemistry.

Precursor (Monomer)Reaction TypeResulting ArchitecturePotential ApplicationReference
DiethynylarenesPolymerizationCross-linked or linear polymersElectrophysical and optical materials nih.gov
9,10-DiethynylanthraceneCoupling with DichlorosilanesOrganosilicon polymersHole-transporting materials lookchem.com
1,8-DiethynylanthraceneIterative Sonogashira CouplingAcyclic oligomersPrecursors for macrocycles oup.com
1,8-DiethynylanthraceneSilylation with DichlorodisiloxanesSilaanthracenophanes (macrocycles)Anion/metal sensors psu.edu

This table provides examples of how diethynylanthracene isomers serve as foundational units for advanced materials.

Strategic Functionalization of Anthracene (B1667546) Cores for 1,4-Diethynyl Substitution

The synthesis of this compound is critically dependent on the availability of a suitable 1,4-disubstituted anthracene precursor, typically a 1,4-dihaloanthracene. Direct functionalization of the parent anthracene molecule often lacks the required regioselectivity. Therefore, strategic, multi-step approaches are necessary to install functional groups at the 1 and 4 positions.

Common synthetic routes to substituted anthracenes include Friedel-Crafts reactions, Elbs reactions, and various metal-catalyzed C-H activation or cyclization pathways. beilstein-journals.org For obtaining 1,4-substituted patterns, one potential route involves the Diels-Alder reaction between a suitably substituted diene and dienophile, followed by an aromatization step to form the anthracene core with the desired substitution pattern already in place. beilstein-journals.org

Another key strategy is the direct, albeit challenging, halogenation of anthracene or its derivatives. The synthesis of specific bromo-anthracene derivatives can serve as a starting point for introducing the ethynyl groups via Sonogashira coupling. acs.org The preparation of a pure 1,4-dihaloanthracene is a crucial functionalization step that dictates the final structure of the target molecule.

Considerations in Regioselective Synthesis of Diethynylanthracene Isomers

Regioselectivity is a paramount challenge in the synthesis of disubstituted anthracenes. The anthracene core exhibits different reactivities at its various positions. The central 9 and 10 positions are the most electron-rich and sterically accessible, making them the default sites for many reactions, including electrophilic additions and cycloadditions. researchgate.net Therefore, achieving substitution at the 1,4-positions requires strategies that override this natural preference.

One major approach to regiocontrol is to synthesize a 1,4-disubstituted precursor through a pathway where the regiochemistry is controlled from the beginning, as mentioned above. The final ethynylation via Sonogashira coupling then proceeds at the pre-defined positions.

A more advanced strategy involves directly influencing the reactivity of the anthracene core. It has been demonstrated that the regioselectivity of the Diels-Alder reaction, which typically occurs at the 9,10-positions, can be reversed. By installing electron-donating substituents on the terminal rings of anthracene (e.g., at the 1- or 1,5-positions), the terminal diene system can be activated, promoting a [4+2] cycloaddition at the 1,4-positions. researchgate.net This method allows for the direct functionalization of the terminal rings of a 9,10-unsubstituted anthracene.

Steric hindrance is another tool for directing regioselectivity. Placing large, bulky substituents at the 9 and 10 positions can effectively block these sites, forcing subsequent reactions to occur at other available positions on the terminal rings. acs.org This steric blocking was leveraged in the synthesis of 1,1,4,4-tetracyanobutadiene (TCBD)-functionalized anthracenes, where bulky groups at the 9,10-positions inhibited a Diels-Alder reaction at the central ring, allowing a desired [2+2] cycloaddition to occur with an ethynyl group at the 2-position. acs.orgnih.gov These principles are fundamental to designing a rational synthesis for the less common this compound isomer over its more readily accessible 9,10-counterpart.

Chemical Reactivity and Transformation Pathways of 1,4 Diethynylanthracene Systems

Cycloaddition Reactions

The conjugated π-system of the anthracene (B1667546) core in 1,4-diethynylanthracene makes it an excellent candidate for cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactivity of the Anthracene Diene System and Ethynyl (B1212043) Substituents

Anthracene and its derivatives are well-known dienes in [4+2] cycloaddition reactions. nih.govresearchgate.net The inherent reactivity of anthracene typically favors addition at the central 9,10-positions due to both thermodynamic and kinetic factors. nih.govresearchgate.net The resulting adduct retains two aromatic benzene (B151609) rings, which is energetically more favorable than the product of 1,4-addition that disrupts the aromaticity of one of the terminal rings. researchgate.net

However, the presence of substituents on the anthracene core can significantly influence the regioselectivity of the Diels-Alder reaction. nih.gov In the case of this compound, the electron-donating nature of substituents at the 1 and 4 positions can activate the terminal ring towards cycloaddition. nih.gov This provides a strategy to achieve 1,4-selectivity, overriding the natural preference for 9,10-addition. nih.govresearchgate.net

The regioselectivity of the Diels-Alder reaction is governed by a combination of electronic and steric factors. wikipedia.org Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of these reactions. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. For a normal electron-demand Diels-Alder reaction, the reaction is favored between the carbon atoms with the largest orbital coefficients. researchgate.netwikipedia.org

In unsubstituted anthracene, the HOMO coefficients are largest at the 9 and 10 positions, leading to the preferential formation of the 9,10-adduct. nih.govresearchgate.net However, installing electron-donating groups at the 1 and 4 positions, such as in this compound, alters the electronic distribution. This can increase the HOMO coefficients at the 1 and 4 positions of the terminal ring, making it more susceptible to attack by a dienophile. nih.gov

Studies have shown that with certain dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), 1,4-disubstituted anthracenes can selectively form the 1,4-cycloadduct in high yields. nih.gov The regioselectivity can be fine-tuned by modulating the electron-donating strength of the substituents on the terminal rings. nih.govresearchgate.net For instance, the Diels-Alder reaction of a 1,5-disubstituted anthracene with DMAD showed a preference for the 1,4-cycloadduct. nih.gov

It has also been observed that in the Diels-Alder reaction of anthracenes bearing alkyne groups at the 9-position with benzynes, the formation of 1,4-cycloadducts can occur as byproducts. nih.gov In specific cases, such as the reaction of 9,10-bis(3-hydroxy-3-methyl-1-butynyl)anthracene with 3,6-difluorobenzyne, the 1,4-addition product is formed in a higher yield than the 9,10-adduct. elsevierpure.com This selectivity is attributed to a stabilizing interaction between a fluorine atom on the benzyne (B1209423) and a hydrogen atom on the anthracene ring in the transition state leading to the 1,4-adduct. elsevierpure.com

Table 1: Regioselectivity in Diels-Alder Reactions of Substituted Anthracenes

Anthracene DerivativeDienophileMajor ProductReference
1,5-disubstituted anthracene with dimethylamino groupsDimethyl acetylenedicarboxylate (DMAD)1,4-cycloadduct (58% yield) nih.gov
9,10-bis(3-hydroxy-3-methyl-1-butynyl)anthracene3,6-difluorobenzyne1,4-adduct elsevierpure.com
9-alkynyl-substituted anthracenesBenzynes9,10-adduct with 1,4-adduct as byproduct nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the mechanisms and energetics of Diels-Alder reactions involving anthracene derivatives. nih.govelsevierpure.comresearchgate.net These studies allow for the calculation of transition state structures, activation energies, and reaction energies, providing insights into the factors that control regioselectivity. nih.govnih.govmdpi.com

DFT calculations have been used to rationalize the observed 1,4-selectivity in the reaction of 9,10-bis(3-hydroxy-3-methyl-1-butynyl)anthracene with 3,6-difluorobenzyne. elsevierpure.com The calculations revealed that the transition state leading to the 1,4-adduct is stabilized by an attractive interaction between a fluorine atom of the benzyne and a hydrogen atom of the anthracene ring. elsevierpure.comresearchgate.net This stabilization lowers the activation energy for the 1,4-addition pathway compared to the 9,10-addition pathway.

Computational studies have also been employed to investigate the effect of electron-donating substituents on the terminal rings of anthracene. nih.gov These calculations support the experimental findings that such substitutions can reverse the typical regioselectivity of the Diels-Alder reaction. nih.govresearchgate.net The calculated transition state energies can be correlated with the observed product distributions. tamuc.edud-nb.info

Table 2: Calculated Energetics for the Diels-Alder Reaction of 9,10-diethynylanthracene (B3111712) with 3,6-difluorobenzyne

Reaction PathwayMethodBasis SetKey FindingReference
9,10-addition vs. 1,4-additionDFT (BHHLYP)6-31G(d)The intermediate for the 1,4-addition is more significantly stabilized. elsevierpure.comresearchgate.net

Alkyne Functionalization and Derivatization Reactions

The terminal ethynyl groups of this compound are versatile functional handles that can undergo a variety of chemical transformations, including coordination to transition metals and acid-catalyzed reactions.

Coordination Chemistry with Transition Metal Complexes (e.g., Ruthenium)

The electron-rich triple bonds of the ethynyl groups in this compound can act as ligands for transition metals, forming organometallic complexes. libretexts.orglibretexts.org Ruthenium, in particular, has been shown to form stable complexes with diethynylaromatic bridging ligands. reading.ac.ukcolab.ws

A series of bimetallic ruthenium complexes with the general formula [{Ru(dppe)Cp*}2(μ-C≡CArC≡C)], where Ar is an aromatic spacer including 9,10-anthrylene, have been synthesized and characterized. reading.ac.uk In these complexes, the this compound derivative acts as a bridge between two ruthenium centers. reading.ac.ukcolab.ws The study of these complexes provides insights into the electronic communication between the metal centers through the conjugated organic linker.

Spectroelectrochemical methods and DFT calculations have demonstrated that one-electron oxidation of these diruthenium complexes results in radical cations where the positive charge is delocalized over both the metal centers and the diethynylaromatic bridge. reading.ac.uk This indicates a mixed-valence state and highlights the role of the anthracene bridge in mediating electronic interactions. reading.ac.uk

Acid-Catalyzed Transformations Involving Terminal Ethynyl Groups

The terminal alkyne functionalities of this compound are susceptible to acid-catalyzed reactions, such as hydration. chemistrysteps.comyoutube.comlibretexts.org In the presence of a strong acid and a mercury(II) salt catalyst, terminal alkynes typically undergo hydration according to Markovnikov's rule to yield methyl ketones. chemistrysteps.comlibretexts.org The reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form. libretexts.org

While specific studies on the acid-catalyzed hydration of this compound are not detailed in the provided context, the general principles of alkyne hydration can be applied. chemistrysteps.comlibretexts.org Given the two terminal alkyne groups, it is conceivable that this reaction could lead to the formation of a di-ketone derivative. The regioselectivity of the hydration would be expected to follow Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the triple bond (the carbon attached to the anthracene ring). chemistrysteps.com

Other acid-catalyzed transformations of terminal alkynes are also known, which could potentially be applied to modify the ethynyl groups of this compound for the synthesis of more complex structures. nih.gov

Intramolecular Rearrangements and Isomerization Processes

The reactivity of this compound is characterized by its propensity to undergo thermally induced intramolecular rearrangements, leading to the formation of more stable cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). These transformations involve a series of transient intermediates and complex isomerization pathways.

Formation and Instability of Transient Intermediates from this compound

Theoretical studies have shown that this compound (designated as I1) can undergo intramolecular cyclization to form dicyclopenta[de,mn]anthracene (P1). researchgate.net However, this initial cyclized product, P1, is a highly unstable transient intermediate. researchgate.netresearchgate.net Experimental efforts to synthesize P1 have been unsuccessful, which is consistent with theoretical predictions of its low stability. researchgate.net

Theoretical Analysis of Isomerization Pathways and Stability

Density Functional Theory (DFT) has been employed to investigate the energetics and mechanisms of the isomerization processes starting from this compound. researchgate.net These computational studies provide a detailed map of the potential energy surface, elucidating the pathways and the stability of the various isomers and intermediates involved. The entire process from this compound (I1) to dicyclopenta[jk,mn]phenanthrene (P3) is a cascade that overcomes several energy barriers. researchgate.net

The initial cyclization of I1 to the unstable intermediate P1 involves significant changes in the geometry of the molecule. The transformation is initiated by the formation of a new carbon-carbon bond, leading to the creation of a five-membered ring. This process is followed by a series of rearrangements. A key finding from theoretical models is that the direct isomerization of the highly unstable P1 intermediate into the final P3 product is energetically more favorable than other potential isomerization pathways. researchgate.net

The stability and reaction barriers have been quantified, providing insight into why certain products are formed. The table below summarizes the calculated relative energies for the key species along the isomerization pathway from the intermediate P1 to the final product P3.

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
P1Transient Intermediate0.0
TS3Transition State38.0
I4Transient Intermediate32.1
TS4Transition State66.4
I5Transient Intermediate-1.8
TS5Transition State29.2
I6Transient Intermediate-4.9
TS7Transition State63.6
I7Transient Intermediate-31.5
TS8Transition State20.8
P3Final Product-45.0

This data, derived from DFT calculations, illustrates the energy landscape of the isomerization from the unstable intermediate P1. The negative relative energy of the final product P3 (-45.0 kcal/mol) confirms its high thermodynamic stability compared to P1. researchgate.net

The structural changes during the initial isomerization from this compound (I1) to dicyclopenta[de,mn]anthracene (P1) are significant, as shown by the changes in bond distances calculated via DFT. researchgate.net

BondDescriptionBond Distance in I1 (Å)Bond Distance in P1 (Å)
C1-C11Bond formation site2.4981.475
C4-C13Bond formation site2.4971.476
C1-C2Anthracene core1.3731.411
C3-C4Anthracene core1.3731.411
C11-C12Ethynyl group1.2061.365
C13-C14Ethynyl group1.2061.365

This table highlights the key geometric changes during the initial cyclization step. The most dramatic change is the decrease in distance between the carbons of the anthracene core and the proximal carbons of the ethynyl side chains (e.g., C1-C11), indicating the formation of new single bonds. researchgate.net

Electrochemical Behavior and Radical Cation Formation

Detailed reports on the specific electrochemical behavior of this compound are limited in the surveyed scientific literature. However, the electrochemical properties of the diethynylanthracene scaffold can be inferred from studies on its derivatives and isomers. The extended π-conjugated system of the anthracene core combined with the electron-rich acetylenic linkages suggests that the molecule is redox-active.

Studies on related systems, such as complexes containing a 9,10-diethynylanthracene bridge, show that this molecular framework can be oxidized to form stable radical cations. acs.org Spectroelectrochemical methods used on these related compounds have confirmed that one-electron oxidation leads to the generation of radical cations where the charge and spin are delocalized over the diethynylaromatic portion of the molecule. acs.org Furthermore, investigations into derivatives such as 2,3-diamino-1,4-diethynylanthracene mention the use of cyclic voltammetry, indicating that the 1,4-substituted anthracene core is indeed electrochemically active. molaid.com

Polymerization and Oligomerization Chemistry Involving Diethynylanthracene Units

Homopolymerization Pathways

Homopolymerization of diethynylarenes can proceed via solid-phase or liquid-phase methods. mdpi.com Both solid-phase and liquid-phase homopolymerization of diethynylarenes typically lead to the formation of branched and/or insoluble polymers. researchgate.netnih.gov

The synthesis of polymers from diethynylarenes can be controlled to produce linear, branched, or crosslinked structures. mdpi.com While traditional methods often yield highly crosslinked networks, specific strategies have been developed to achieve more defined architectures. mdpi.comyale.edu For instance, the synthesis of a completely linear polymer was first achieved through anionic polymerization. researchgate.netnih.gov The control over the polymer's topology is crucial as it dictates the final material's properties. fudan.edu.cn Methodologies that allow for the synthesis of both linear and branched polymers from the same monomer represent a significant advancement in polymer synthesis. nih.gov

The generation of branched structures can be achieved by the copolymerization of a monoyne with a diyne, where the diyne acts as a cross-linker. acs.org The pendant alkyne groups formed from the initial mono-insertion of the diyne can be further enchained to create branching. acs.org The degree of branching can often be tuned by adjusting the feed ratio of the comonomers. acs.org

Highly crosslinked polyphenylenes can be formed through polycyclotrimerization, resulting in 1,3,5- and 1,2,4-substituted phenylene fragments. mdpi.com

Table 1: Polymer Architecture Control in Diethynylarene Polymerization

Polymer Architecture Synthesis Method Key Characteristics
Linear Anionic Polymerization First method to achieve a completely linear structure. researchgate.netnih.gov
Branched Copolymerization with diynes Branching density can be tuned by comonomer feed ratio. acs.org

| Crosslinked | Polycyclotrimerization | Forms highly crosslinked polyphenylenes. mdpi.com |

A variety of catalytic systems are employed for the polymerization of diethynylarenes. mdpi.comnih.gov These include Ziegler-Natta type catalysts and various transition metal complexes. mdpi.comtestbook.com

For instance, the iso-(C₄H₉)₃Al—TiCl₄ complex has been used for the liquid-phase polymerization of p-diethynylbenzene, leading to an insoluble polymer. mdpi.com Rhodium complexes, such as [Rh(nbd)acac], are also effective catalysts for the coordination polymerization of diethynylarenes, producing microporous organic polymers. acs.orgnih.gov In some cases, the catalyst itself can be transformed into the active polymerization center precursor through interaction with the monomer. researchgate.net

The reaction conditions, including the type of catalyst, solvent, temperature, and concentration of reactants, significantly influence the resulting polymer structure and properties. mdpi.com For example, in the rhodium-catalyzed polymerization of phenylacetylene (B144264), the stereoregularity of the resulting polymer was found to be highly sensitive to the reaction conditions. acs.org Similarly, the choice of solvent can impact the formation of branched structures in the copolymerization of phenylacetylene with diynes. acs.org

Iron-based catalysts have also been historically significant in related polymerization reactions, though their deactivation mechanisms can be complex. rsc.org

Table 2: Catalytic Systems for Diethynylarene Polymerization

Catalyst System Monomer(s) Resulting Polymer Type Reference
iso-(C₄H₉)₃Al—TiCl₄ p-diethynylbenzene Insoluble polymer mdpi.com
[Rh(nbd)acac] 1,3-diethynylbenzene, 1,4-diethynylbenzene, 4,4'-diethynylbiphenyl Microporous organic polymers nih.gov
[(EtO)₃P]₄ · CoI p-diethynylbenzene Insoluble polymer mdpi.com

Copolymerization with Diverse Monomers for Conjugated Polymers

1,4-Diethynylanthracene can be copolymerized with various monomers to create novel conjugated polymers with tailored electronic and optical properties. korea.ac.kr For example, it has been used in the synthesis of donor-acceptor π-conjugated copolymers for applications in thin-film transistors. korea.ac.kr The addition polymerization of 1,4-benzenedithiol (B1229340) with 9,10-diethynylanthracene (B3111712) yields a conjugated polymer whose conductivity can be significantly increased upon doping. amanote.com

A precursor approach can be an effective strategy to obtain high-molecular-weight conjugated polymers containing diethynylanthracene units, especially when direct polymerization leads to insoluble oligomers. rsc.org This method involves the synthesis of a non-conjugated precursor polymer which can then be converted to the final conjugated polymer. rsc.org This strategy has been used to prepare polymers comprising 9,10-diethynylanthracene units, which are of interest for optoelectronic applications due to their medium bandgap. rsc.org

Copolymerization can also be used to introduce specific functionalities. For instance, copolymerizing with a monomer containing a carboxylic acid group allows for the subsequent attachment of biomolecules, such as peptides. nih.gov

Table 3: Examples of Copolymers Involving Diethynylanthracene Units

Comonomer Resulting Polymer Type Potential Application Reference
Diketopyrrolopyrrole (DPP) derivative Donor-acceptor π-conjugated copolymer Thin-film transistors korea.ac.kr
1,4-Benzenedithiol Conjugated polymer Conductive materials amanote.com
Bithiophene derivative (via precursor) Conjugated polymer Optoelectronics rsc.org

On-Surface Polymerization Strategies

On-surface synthesis provides a powerful bottom-up approach to fabricate atomically precise one- and two-dimensional nanostructures directly on a substrate. rsc.orgpolimi.it This technique allows for the investigation of polymerization reactions with high spatial resolution using scanning tunneling microscopy (STM) and atomic force microscopy (AFM). rsc.orgpolimi.it

One-dimensional (1D) ethynyl-linked anthracene (B1667546) polymer chains can be fabricated on metal surfaces, such as Au(111), through the on-surface polymerization of precursor molecules. rsc.orgpolimi.it The process often involves several steps: adsorption and diffusion of the precursor on the surface, a dehalogenation reaction (cleavage of C-Br bonds) if a halogenated precursor is used, and subsequent coupling of the ethynyl (B1212043) units. rsc.org This can lead to the formation of organometallic polymer intermediates where metal adatoms link the ethynyl chains. rsc.org

Alternatively, a Glaser-like coupling reaction can be employed to form diethynyl-bridged polymers. ugr.es In some cases, trimethylsilyl (B98337) (TMS) protecting groups are used on the precursor molecules, which are then deprotected in-situ on the surface prior to polymerization. ugr.esaalto.fi Thermal annealing is typically used to activate the reactions. rsc.orgnih.gov

The architecture of polymers formed via on-surface synthesis is significantly influenced by both steric hindrance between the monomer units and interactions with the substrate. rsc.orgpolimi.itnih.gov Steric hindrance between the aromatic groups of adjacent polymer chains can affect the formation of well-ordered domains. rsc.orgpolimi.itnih.gov

For instance, in the on-surface synthesis of diethynyl-linked anthracene polymers on Au(111), the removal of gold adatoms from an organometallic intermediate causes the polymer chains to shorten. rsc.org This shortening, combined with the periodicity imposed by the substrate, leads to increased steric repulsion between the anthracene units of neighboring chains. rsc.org This repulsion can induce a lateral separation and bending of the polymers, resulting in a more disordered structure compared to the well-aligned organometallic intermediate. rsc.orgpolimi.it The interplay between molecule-molecule and molecule-substrate interactions is therefore critical in determining the final structure and properties of the on-surface synthesized polymers. rsc.orgresearchgate.net

Advanced Materials Applications and Functional Performance

Organic Electronic and Optoelectronic Materials

The extended π-conjugation provided by the anthracene (B1667546) core and the reactive ethynyl (B1212043) groups make 1,4-diethynylanthracene and its derivatives prime candidates for use in various organic electronic and optoelectronic devices. These materials can be tailored for specific applications, from active charge-carrying layers to components that facilitate energy conversion and transport.

Development of Active Layers for Thin-Film Transistors (TFTs)

This compound has been incorporated into novel organic semiconductors for use as the active layer in thin-film transistors (TFTs), which are fundamental components of modern electronics. lookchem.com The performance of these materials is often evaluated by their charge carrier mobility, which dictates the switching speed of the transistor. researchgate.net

Researchers have synthesized copolymers incorporating 9,10-diethynylanthracene (B3111712), a positional isomer of this compound, to create active layers for TFTs. For instance, the copolymer poly(9,10-diethynylanthracene-alt-9,9-didodecylfluorene) (PDADF) was synthesized and solution-processed to fabricate a TFT device. This device exhibited p-type (hole-transporting) behavior with a carrier mobility of 6.0 x 10⁻⁴ cm²/Vs. postech.ac.kr

In another study, a nitrogen-containing tetrabenzoacene derivative was synthesized using a 1,5-dichloro-9,10-diethynylanthracene precursor. This approach, involving an aza-Diels-Alder reaction, yielded a material that could be integrated into organic optoelectronic applications. rsc.org Furthermore, a symmetrical 7,16-diaza-6,8,15,17-tetrakis(triisopropylsilylethynyl)heptacene, derived from a 2,3-diamino-1,4-diethynylanthracene precursor, was used to fabricate thin-film transistors that demonstrated n-channel (electron-transporting) characteristics with an electron mobility of 0.042 cm² V⁻¹ s⁻¹. acs.orgnih.gov These findings highlight the versatility of the diethynylanthracene scaffold in creating both p-type and n-type semiconductor materials for TFTs.

MaterialPrecursor/Core ComponentTransistor TypeCharge Carrier Mobility (μ)
Poly(9,10-diethynylanthracene-alt-9,9-didodecylfluorene) (PDADF)9,10-Diethynylanthracenep-type (hole transport)6.0 x 10⁻⁴ cm²/Vs postech.ac.kr
7,16-Diaza-6,8,15,17-tetrakis(triisopropylsilylethynyl)heptacene2,3-Diamino-1,4-diethynylanthracenen-type (electron transport)0.042 cm² V⁻¹ s⁻¹ acs.orgnih.gov

Integration into Hybrid Perovskite Materials for Energy Conversion

Hybrid perovskite solar cells have emerged as a highly efficient photovoltaic technology. frontiersin.org The performance and stability of these cells are critically dependent on the charge-transporting layers that sandwich the perovskite absorber. d-nb.info While direct integration of this compound into the perovskite crystal structure is not a common strategy, its derivatives are being explored as components in the hole-transporting materials (HTMs) that are crucial for efficient device operation. rsc.org The introduction of additives and the engineering of interfaces are key strategies to enhance the performance and stability of perovskite solar cells. oaepublish.comnih.govrsc.orgnih.gov The unique properties of perovskites, such as high molar extinction coefficients and good charge carrier mobility, make them promising for next-generation photovoltaics. mdpi.com

Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells

The development of novel organic materials is crucial for advancing the efficiency of organic photovoltaics (OPVs). aimspress.com In this context, polymers incorporating diethynylanthracene units have been synthesized and tested in OPV devices. For example, a thienoisoindigo-based donor-acceptor conjugated polymer, P(TII-ANT), which uses 9,10-diethynylanthracene as a donor unit, was synthesized via a Sonogashira coupling reaction. ingentaconnect.com When this polymer was blended with a fullerene derivative (PC₇₁BM) to form the active layer of a bulk heterojunction solar cell, the device achieved a power conversion efficiency (PCE) of 1.90%. ingentaconnect.com This demonstrates the potential of diethynylanthracene-containing polymers in harvesting light and generating charge in OPV architectures.

PolymerDiethynylanthracene UnitDevice ArchitectureAcceptor MaterialPower Conversion Efficiency (PCE)
P(TII-ANT)9,10-diethynylanthraceneBulk HeterojunctionPC₇₁BM1.90% ingentaconnect.com

While the primary application has been in OPVs, the fundamental properties of diethynylanthracene derivatives, such as their extended conjugation and light-absorbing capabilities, suggest potential applicability in dye-sensitized solar cells (DSSCs). In DSSCs, a sensitizer (B1316253) dye absorbs light and injects electrons into a wide-bandgap semiconductor. The structural and electronic properties of this compound could be harnessed to design novel sensitizers.

Role as Conjugated Components in Hole-Transporting Layers

In many optoelectronic devices, particularly perovskite solar cells and OPVs, hole-transporting materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) to the anode, while simultaneously blocking electrons. d-nb.infomdpi.com An ideal HTM should possess appropriate energy levels, high hole mobility, and good thermal and photochemical stability. mdpi.commdpi.com

The rigid and planar structure of this compound makes it an excellent conjugated core for building more complex HTMs. frontiersin.org By functionalizing the ethynyl groups with other electroactive moieties, new HTMs with tailored properties can be synthesized. The introduction of the diethynylanthracene unit into the molecular structure of an HTM can enhance its conductivity and hole mobility. For example, polymers incorporating diethynylanthracene have been shown to be suitable for use as HTMs without the need for dopants, which can often compromise the long-term stability of the device. osti.gov The conductivity of such polymers can be significantly higher than that of standard HTMs like PTAA. osti.gov Theoretical and experimental studies on various organic molecules have shown that hole mobilities can range widely, and achieving values in the order of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ is often a target for efficient dopant-free HTMs. frontiersin.org The development of new π-conjugated organic materials as hole transporters is an active area of research, with the goal of replacing the commonly used but expensive and sometimes unstable spiro-OMeTAD. d-nb.info

Porous Materials Fabrication

Beyond its applications in dense thin-film electronics, this compound serves as a versatile building block for creating highly porous, crystalline materials known as metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs) Utilizing Diethynylanthracene as Organic Linkers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic molecules, referred to as linkers. wikipedia.org The choice of the organic linker is crucial as it dictates the topology, pore size, and functionality of the resulting framework. rsc.orgrsc.orgnih.gov The synthesis of MOFs can be achieved through various methods, including solvothermal and mechanochemical approaches. nih.govrsc.orgresearchgate.net

Derivatives of this compound, such as 4,4′-(anthracene-9,10-diyl)dibenzoate, have been employed as organic linkers in the synthesis of MOFs. The extended, rigid, and conjugated nature of the diethynylanthracene core can impart unique properties to the MOF. For example, the incorporation of an anthracene-based linker into a zirconium-based MOF, PCN-700, has been shown to enhance the luminescence properties of the material. nih.gov The porosity of MOFs is a key characteristic, with high surface areas and tunable pore volumes being desirable for applications in gas storage and separation. nih.govresearchgate.netresearchgate.net The functionalization of linkers within MOFs can significantly influence their gas adsorption properties and catalytic activity. rsc.orgnih.gov

MOF SeriesMetal NodeDiethynylanthracene-Derived LinkerKey Property/Application
PCN-700Zr₆ cluster4,4′-(anthracene-9,10-diyl)dibenzoateEnhanced luminescence nih.gov

The ability to introduce functionality through the linker, as demonstrated with the diethynylanthracene core, opens up possibilities for creating MOFs with tailored optical, electronic, and catalytic functions.

Covalent Organic Frameworks (COFs) from Diethynylanthracene Precursors

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers formed through strong, covalent bonds between organic building blocks. wikipedia.orgresearchgate.net Unlike MOFs, which are based on metal-ligand coordination, COFs feature entirely covalent skeletons, often utilizing reversible reactions to achieve crystallinity. researchgate.net Common linkages include boroxine (B1236090) rings, imines, and azines. wikipedia.orgresearchgate.net

The synthesis of COFs from precursors like this compound leverages the reactivity of the terminal alkyne groups. These groups can participate in various polymerization reactions, such as Sonogashira-Hagihara cross-coupling, to form extended, conjugated two-dimensional or three-dimensional frameworks. d-nb.info The rigid and linear geometry of the diethynylanthracene monomer is ideal for creating predictable and well-ordered pore structures. nih.gov

The design of COFs follows topological principles similar to those for MOFs, where the symmetry of the building blocks (e.g., C₂, C₃, or C₄) dictates the resulting pore shape (e.g., hexagonal, tetragonal, or rhombic). nih.gov By choosing appropriate reaction conditions, often solvothermal, and catalysts, these precursors can be precisely integrated into crystalline networks with high thermal stability and permanent porosity. nih.govmdpi.com The quality of the resulting COF, in terms of crystallinity and porosity, is crucial for its performance and can be sensitive to the activation process used to clear the pores of solvent molecules. nih.gov Recent strategies, such as using self-sacrificing salt guests during synthesis, have been developed to protect the framework and enhance material quality. nih.gov The functional properties of the resulting COF are directly inherited from its anthracene-containing backbone, making it a platform for applications in photocatalysis, sensing, and electronics. uni-muenchen.de

Polymerization within Confined Environments of Porous Frameworks

Porous frameworks like MOFs and COFs can serve as unique templates or "nanoreactors" for the synthesis of polymers. nih.gov When monomers are adsorbed into the ordered nanochannels of these frameworks and subsequently polymerized, the resulting polymer chains are confined, which can lead to properties distinct from the bulk material. nih.govnih.gov

For instance, styrene (B11656) has been polymerized within the channels of a MOF, yielding polystyrene with altered side-chain mobility. nih.gov In another example, photoactive guest molecules were introduced into the pores of a coordination polymer and then photopolymerized via a [2+2] cycloaddition reaction. nih.gov

The compound this compound, with its reactive alkyne functionalities, is a suitable monomer for such confined polymerization. The polymerization could be initiated by heat, light, or chemical initiators after the monomer is loaded into the pores of a host framework. This process would result in the formation of poly(diethynylanthracene) chains that are spatially constrained by the host's pore structure. This templating effect could enforce a specific chain conformation or alignment, leading to novel composite materials with anisotropic electronic or optical properties. The covalent integration of polymers within porous frameworks is a versatile strategy to create advanced materials where the properties of the polymer and the framework are synergistically combined. nih.gov

Luminescent and Chromogenic Materials

Anthracene and its derivatives are well-known for their intrinsic luminescent properties. mdpi.com The diethynylanthracene core serves as an excellent scaffold for designing chromophores and functional optical materials.

Tailoring Emission Characteristics in Anthracene-Derived Chromophores

The emission properties of anthracene-based chromophores can be precisely tailored through directed functionalization. nih.govacs.org The solid-state arrangement of the molecules, which is dictated by the nature and position of substituents, plays a crucial role in the final optical characteristics. acs.org

For example, attaching large, bulky groups like triisopropylsilyl (TIPS) to the ethynyl positions of an anthracene core effectively isolates the chromophores from one another in the solid state. nih.govacs.org This leads to an "edge-to-face" packing arrangement that minimizes intermolecular interactions, thereby preserving the sharp, structured emission features of the individual molecule and resulting in bright fluorescence. nih.govacs.org In contrast, smaller substituents can allow for "face-to-face" or π-stacked arrangements, which often lead to broad, featureless, and red-shifted emission spectra due to excimer formation. acs.org

Furthermore, incorporating the anthracene unit into a larger, covalently-bridged macrocycle can shield the emissive core from the environment. rsc.org This strategy can produce materials that exhibit strong fluorescence in both solution and the solid state, a phenomenon known as dual-state emission. rsc.org The emission colors of such systems can often be tuned by external stimuli like mechanical grinding, heating, or exposure to solvent vapors. rsc.org In some cases, intramolecular energy transfer can be designed, where photoexcitation of the anthracene unit leads to emission from a different, linked chromophore within the same molecule. rsc.org

Table 3: Effect of Substitution on Emission of Anthracene Derivatives

Derivative TypeKey Structural FeaturePacking TypeResulting Emission CharacteristicSource(s)
TIPS-substituted Anthracene Large, bulky silyl (B83357) groupsEdge-to-faceBright, structured emission similar to isolated molecule nih.govacs.org
TMS-substituted Anthracene Smaller silyl groupsFace-to-face (π-stacked)Broad, featureless, red-shifted emission acs.org
DPP-bridged Bis-anthracene Macrocyclic shieldingN/A (Intramolecular)Strong dual-state emission; Stimuli-responsive color rsc.org

Synthesis and Optoelectronic Properties of Functional Viologen Derivatives

Viologens, which are quaternary 4,4′-bipyridinium salts, are a well-known class of electrochromic materials that can reversibly change color upon electrochemical reduction and oxidation. mdpi.comnih.gov These properties arise from the stability of three distinct redox states: the dication (V²⁺), the radical cation (V•⁺), and the neutral species (V⁰). nih.gov

By inserting a 9,10-diethynylanthracene core between the pyridinium (B92312) rings, novel "extended" viologens with unique optoelectronic properties can be synthesized. mdpi.comresearchgate.net The synthesis of a representative compound, 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide, is achieved through a multi-step route. mdpi.com

These extended viologen derivatives exhibit intriguing optical and electronic properties. UV-visible absorption spectroscopy shows that they absorb light intensely in both the UV and visible portions of the spectrum. mdpi.com This extended conjugation and strong absorption make them promising candidates for a variety of optoelectronic applications, including electrochromic devices, sensors, and components in light-emitting systems. mdpi.comresearchgate.netresearchgate.net The properties can be further tuned by altering the substituent on the pyridinium nitrogen or by changing the counter-anion. nih.gov

Supramolecular Chemistry and Host Guest Interactions

Design and Synthesis of Anthracene-Based Host Architectures

The creation of host molecules from diethynylanthracene units relies on synthetic strategies that assemble these building blocks into larger, shaped cavities. These strategies leverage both covalent bond formation and the control of non-covalent interactions to direct the assembly process, leading to complex macrocyclic and cage-like structures.

The synthesis of macrocycles and molecular cages from diethynylanthracene derivatives is a key strategy for creating preorganized receptors. These structures are designed to have specific sizes, shapes, and electronic properties to complement potential guest molecules.

Macrocyclic Structures: Iterative coupling reactions are a powerful method for constructing macrocyclic frameworks of varying sizes. For instance, a series of cyclic oligomers, from dimers to octamers, have been successfully synthesized using 1,8-diethynylanthracene (B14451055) derivatives and diacetylene linkers. researchgate.net These syntheses demonstrate the ability to create belt-shaped and strained ring systems with unique photophysical properties. researchgate.net The general approach often involves metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link the ethynyl (B1212043) units. researchgate.net

A significant advancement in creating defined host architectures involves the photochemical [4+4] cycloaddition of two anthracene (B1667546) units. By using 1,8-diethynylanthracene derivatives with protecting groups, a head-to-head photodimer can be selectively prepared on a multi-gram scale. rsc.org This reaction is highly selective for the syn-isomer when conducted in non-polar solvents, a result of preorganization of the monomer units through hydrogen bonding and π-stacking interactions prior to irradiation. rsc.orgrsc.org The resulting rigid hydrocarbon skeleton serves as a building block for tetradentate Lewis acids, which are effective hosts for various substrates. rsc.orgrsc.org

Molecular Cages: Molecular cages are discrete, three-dimensional structures with well-defined internal cavities. wikipedia.org Anthracene-based cages have been synthesized by combining diethynylanthracene derivatives with other rigid linkers, such as triptycene (B166850) units. researchgate.net These nanocages have demonstrated the ability to form stable host-guest complexes with large molecules like fullerenes (C60 and C70), encapsulating them within their central cavity. researchgate.net The formation of such cages often relies on dynamic covalent chemistry, such as imine condensation, or irreversible bond formation, like alkyne coupling, to build the 3D framework. wikipedia.org These rigid, hollow structures are particularly valuable for selective molecular recognition due to their fixed cavity size and shape. wikipedia.org

Principles of Molecular Recognition and Selective Binding

Molecular recognition is the specific, non-covalent interaction between two or more molecules. wikipedia.org The ability of a host molecule to selectively bind a specific guest is governed by a combination of intermolecular forces and the principle of complementarity, where the host's cavity is sterically and electronically matched to the guest. numberanalytics.comfrontiersin.org

The primary non-covalent interactions driving host-guest complexation include:

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor and an acceptor, crucial for recognizing biomolecules and controlling the assembly of synthetic structures. numberanalytics.com

π-π Stacking: An interaction between aromatic rings, essential for the stability of DNA and a significant contributor to binding within hosts containing aromatic units like anthracene. numberanalytics.com

Electrostatic Interactions: These are attractive or repulsive forces between charged or polar groups, which heavily influence binding affinity and specificity. numberanalytics.com This includes ion pairing, dipole-dipole, and ion-dipole interactions.

Hydrophobic Effect: In aqueous media, the tendency of nonpolar molecules or parts of molecules to aggregate, driven by the entropy gain of surrounding water molecules, is a major force in the formation of inclusion complexes. caltech.edunih.gov

σ-hole Interactions: These are highly directional interactions where a region of positive electrostatic potential (the σ-hole) on a donor atom (e.g., a halogen or pnictogen) interacts with a nucleophile. rsc.org This principle is exploited in anion recognition.

In hosts derived from diethynylanthracene, these principles are actively applied. For example, the selective synthesis of the syn-photodimer of 1,8-diethynylanthracene is achieved by using hydrogen bonds and π-π interactions to pre-organize the molecules before the reaction. rsc.orgrsc.org Furthermore, by functionalizing the terminal alkyne groups with Lewis acidic moieties (containing boron, antimony, etc.), hosts can be designed to bind Lewis basic guests with high selectivity through precisely directed electrostatic and σ-hole interactions. rsc.orgrsc.orgresearchgate.net The rigidity of the anthracene backbone ensures that these interaction sites are held in a specific spatial arrangement, a concept known as preorganization, which minimizes the entropic penalty of binding. cam.ac.uk

Complexation with Diverse Guest Molecules and Ions

Host architectures derived from diethynylanthracene have demonstrated the ability to bind a wide range of guests, from neutral molecules to anions, showcasing the versatility of this platform.

Complexation with Neutral Molecules: Anthracene-based cage molecules exhibit strong affinity for fullerenes. researchgate.net The binding is driven by multiple CH-π interactions between the host's inner surface and the fullerene guest. The association constants reveal a high degree of selectivity, with some hosts showing a preference for C70 over C60. researchgate.net

Table 1: Association Constants (Kₐ) for Fullerene Complexation by Anthracene-Triptycene Cage Hosts in Toluene at 298 K. researchgate.net
HostGuestAssociation Constant (Kₐ) [L mol⁻¹]
Cage with Mesityl GroupsC602.2 x 10⁴
Cage with 2,4,6-Tributoxyphenyl GroupsC602.2 x 10⁴
Cage with Pentafluorophenyl GroupsC60<2.2 x 10⁴
Unspecified Cage HostC601.3 x 10⁴
C703.3 x 10⁵

Lewis acidic hosts derived from diethynylanthracene dimers readily form adducts with various nitrogen bases. rsc.orgrsc.org For example, a tetradentate boron-based host was shown to form stable complexes with monodentate bases like pyridine (B92270) and bidentate linkers such as hydrazine (B178648) and pyrimidine. rsc.orgrsc.orgresearchgate.net

Complexation with Ions: A key application of these host systems is in anion recognition and transport. A tetradentate host featuring four antimony-based Lewis acidic units, built upon a 1,8-diethynylanthracene photodimer, shows a remarkable affinity for halide ions. rsc.org The host acts as a "charge-reversed crown-4 ether," effectively trapping anions within its cavity through cooperative pnictogen bonding. rsc.orgcncb.ac.cn The chelating effect of the tetradentate host leads to significantly higher binding constants compared to its bidentate analogue. rsc.org

Table 2: Association Constants (Kₐ) for Halide Anion Complexation by a Bidentate and a Tetradentate Antimony-Based Host Derived from 1,8-Diethynylanthracene. rsc.org
Host SystemGuest AnionAssociation Constant (Kₐ) [M⁻¹]
Bidentate HostCl⁻76 (± 6)
Br⁻28 (± 1)
I⁻16 (± 1)
Tetradentate HostCl⁻2140 (± 296)
Br⁻2007 (± 560)
I⁻1786 (± 519)

The host-guest complexes formed are stable in solution and can be characterized by NMR spectroscopy. rsc.org The formation of these complexes can even allow for the dissolution of otherwise poorly soluble salts, such as tetramethylammonium (B1211777) chloride, in organic solvents. rsc.org

Chemical Sensing and Biosensing Applications

Development of Fluorescence Quenching-Based Sensing Platforms

Fluorescence quenching is a process that decreases the intensity of fluorescence from a substance. wikipedia.org This phenomenon can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of a non-fluorescent complex between the fluorophore and a quencher. wikipedia.orgrsc.orgacs.org In the context of sensing, the interaction of the analyte with the diethynylanthracene-based sensor modulates its fluorescence, leading to a measurable signal.

Sensing platforms based on 1,4-diethynylanthracene often utilize fluorescence quenching as the detection mechanism. The quenching can be triggered by the binding of a target analyte, which alters the electronic properties of the diethynylanthracene core and provides a pathway for non-radiative decay of the excited state. For instance, the fluorescence of a sensor molecule can be quenched upon introduction of an analyte through energy or electron transfer. acs.org

Chemosensor Design Utilizing Diethynylanthracene Fluorophores

The design of chemosensors based on this compound involves incorporating recognition elements that can selectively bind to target analytes. These recognition sites are strategically positioned to influence the fluorescence properties of the diethynylanthracene core upon analyte binding. The modular nature of these sensors allows for the tuning of their selectivity and sensitivity by modifying the recognition moiety.

For example, a "turn-on" fluorogenic probe for the detection of a sarin (B92409) simulant, diethylchlorophosphate (DCP), was developed using an anthracene-based symmetrical azine linkage. nih.gov While initially non-fluorescent, the probe exhibits a bright greenish-cyan fluorescence upon the addition of DCP. nih.gov

DNA and RNA: The planar structure of the anthracene (B1667546) core allows for intercalation into the double helix of DNA or specific binding to RNA structures. This interaction can lead to changes in the fluorescence of the diethynylanthracene moiety, enabling the detection of specific nucleic acid sequences. nih.govnih.govmdpi.com

Explosives: The electron-deficient nature of many explosive compounds, such as nitroaromatics, makes them effective quenchers of fluorescence from electron-rich aromatic compounds like this compound. mdpi.comiaea.org This principle has been utilized to develop sensors for the detection of trace amounts of explosives. snu.edu.innih.govmdpi.com For instance, the fluorescence of certain molecular cages containing fluorescent groups can be quenched by nitroaromatic molecules like picric acid. acs.org

Table 1: Examples of Explosives Detected by Various Methods

Explosive Compound Abbreviation Detection Method
2-Amino-4,6-dinitrotoluene 2-Am-DNT Gas Chromatography epa.gov
4-Amino-2,6-dinitrotoluene 4-Am-DNT Gas Chromatography epa.gov
1,3-Dinitrobenzene 1,3-DNB Gas Chromatography epa.gov
2,4-Dinitrotoluene 2,4-DNT Gas Chromatography epa.gov
Hexahydro-1,3,5-trinitro-1,3,5-triazine RDX Gas Chromatography epa.gov
Nitrobenzene NB Gas Chromatography epa.gov
Nitroglycerine NG Gas Chromatography epa.gov
2-Nitrotoluene 2-NT Gas Chromatography epa.gov
3-Nitrotoluene 3-NT Gas Chromatography epa.gov
4-Nitrotoluene 4-NT Gas Chromatography epa.gov

Metal Ions: The introduction of specific chelating agents onto the this compound scaffold allows for the selective binding of metal ions. mdpi.comresearchgate.net This binding event alters the electronic structure of the fluorophore, resulting in a change in its fluorescence intensity or wavelength, enabling the detection of ions like Cu²⁺, Hg²⁺, and Cd²⁺. mdpi.comnih.govnih.govfrontiersin.org

Table 2: Examples of Metal Ions Detected by Fluorescent Chemosensors

Metal Ion Sensor Type Detection Principle
Hg²⁺ Organic Chromofluorescent Fluorescence Quenching mdpi.com
Ag⁺ Organic Chromofluorescent Fluorescence Change mdpi.com
Cd²⁺ Organic Chromofluorescent Fluorescence Enhancement mdpi.com
Pb²⁺ Organic Chromofluorescent Fluorescence Change mdpi.com
Fe²⁺/Fe³⁺ Naphthalene Diamine Derivative Fluorescence Enhancement/Quenching nih.gov
Cu²⁺ Naphthalene Diamine Derivative Fluorescence Quenching nih.gov

The fluorescence of certain molecules, known as molecular rotors, is sensitive to the viscosity of their environment. The rotation of specific parts of these molecules is hindered in more viscous media, which reduces non-radiative decay pathways and leads to an increase in fluorescence intensity.

This compound derivatives can be designed to act as luminescent viscosity sensors. acs.orgnih.govnsf.gov By incorporating groups that can rotate relative to the anthracene core, the fluorescence of the resulting molecule becomes dependent on the viscosity of the surrounding medium. This property is valuable for studying changes in microviscosity in various systems, including biological environments.

Theoretical and Computational Investigations of 1,4 Diethynylanthracene Systems

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its reactivity and photophysical properties. Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is considered nucleophilic, while the LUMO is electrophilic, and their energy difference (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and electronic transport properties. libretexts.orgmalayajournal.org

In FMO theory, reactivity is approximated by examining these frontier orbitals. wikipedia.org Interactions between the occupied orbitals of one molecule and the unoccupied orbitals of another lead to attraction and bond formation. wikipedia.org This is particularly useful for understanding pericyclic reactions, where the symmetry and energy of the FMOs dictate the reaction's feasibility and stereochemical outcome. numberanalytics.com

For systems related to 1,4-diethynylanthracene, computational studies have determined the energies of these key orbitals. In one study exploring antiaromaticity in related single-molecule circuits, the frontier orbitals for a this compound derivative were calculated using density functional theory (DFT). rsc.org The specific energies of the HOMO and LUMO, as well as the adjacent orbitals (HOMO-1 and LUMO+1), provide a quantitative basis for predicting its behavior in charge transport and chemical reactions. rsc.orgd-nb.info

MoleculeHOMO-1 (eV)HOMO (eV)LUMO (eV)LUMO+1 (eV)
This compound Derivative-6.72-5.71-2.22-1.39

Data sourced from DFT calculations on a derivative of this compound. rsc.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, making it invaluable for studying reaction mechanisms and molecular stability. nih.govumn.edu DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and determine activation energies, thereby elucidating complex reaction pathways. pku.edu.cnnih.gov

DFT studies have been instrumental in understanding the reactivity of diethynylanthracene isomers. For instance, investigations into the thermal transformations of this compound have shown it can be a precursor to dicyclopenta-fused polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net These calculations reveal that this compound can undergo transformations that, despite its instability, lead to more stable rearranged isomers. researchgate.net

Furthermore, DFT has been applied to explain the regioselectivity of reactions involving diethynylanthracene derivatives. In the Diels-Alder reaction of 9,10-diethynylanthracene (B3111712) with 3,6-difluorobenzyne, DFT calculations revealed why the 1,4-adduct can be formed in preference to the 9,10-adduct. oup.comelsevierpure.com The calculations showed that the intermediate leading to the 1,4-adduct is significantly stabilized by an attractive interaction between a fluorine atom on the benzyne (B1209423) and a hydrogen atom on the anthracene (B1667546) ring. oup.comelsevierpure.com This highlights how DFT can uncover subtle, non-covalent interactions that govern reaction outcomes. The stability of various compounds and intermediates can be ranked based on their DFT-calculated energies, providing a predictive framework for chemical synthesis. mdpi.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Supramolecular Interactions

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations generate trajectories that provide a view of the system's dynamic evolution, capturing conformational changes, diffusion, and intermolecular interactions. nih.govnih.gov This method is particularly powerful for understanding the behavior of large molecular systems, such as proteins or supramolecular assemblies, which are too complex for purely quantum mechanical calculations. researchgate.net

While specific MD simulations focusing solely on this compound are not prominent in the reviewed literature, the principles are widely applied to related systems, such as anthracene-acetylene oligomers and their assemblies. researchgate.net For instance, studies on dinuclear gold(I) diacetylide complexes derived from other diethynylanthracene isomers (1,8-, 2,6-, and 9,10-) demonstrate the importance of supramolecular interactions like π-π stacking and Au···H–C interactions in forming larger 1D and 2D networks. iiti.ac.in MD simulations can model how these non-covalent forces guide the self-assembly process, revealing the dynamic formation of vesicles, fibers, and other complex structures. mdpi.com Such simulations are crucial for designing new materials with specific architectural and functional properties, from molecular electronics to drug delivery systems. researchgate.net

Conformational Analysis and Stereochemical Considerations

For diethynylanthracene systems, conformational flexibility primarily arises from rotation around the single bonds connecting the ethynyl (B1212043) groups to the anthracene core. Computational methods, particularly DFT, are used to calculate the energy profile of this rotation and identify stable conformers and the energy barriers between them. researchgate.netresearchgate.net

Studies on the related 1,8-diethynylanthracene (B14451055) oligomers provide insight into the types of conformational issues that can arise. researchgate.net In cyclic oligomers of these units, DFT calculations have revealed that the biaryl axes tend to adopt a nearly perpendicular conformation. researchgate.net Furthermore, for trimers and tetramers, the analysis showed the existence of a mixture of diastereomeric conformers. researchgate.net Determining the barrier to enantiomerization is also a key aspect of such analyses. researchgate.net While a molecule like this compound itself is achiral, its derivatives or its incorporation into larger, asymmetric structures can lead to chiral compounds with distinct stereochemical properties. sydney.edu.auresearchgate.net

Q & A

Q. What are the established synthetic routes for 1,4-Diethynylanthracene, and how is its purity validated?

this compound is typically synthesized via Sonogashira coupling or deprotection of acetylene precursors. For example, intermediates like 1,4-dibromoanthracene can undergo palladium-catalyzed cross-coupling with terminal alkynes . Characterization involves 1H NMR (e.g., 300 MHz BRUKER DPX300 spectrometer for resolving aromatic protons and acetylene signals) and X-ray crystallography (using SHELX programs for structure refinement) . Purity is assessed via HPLC with optimized mobile phases (e.g., acetonitrile-water mixtures buffered at pH 5) to achieve retention times <12 minutes and detection limits <0.35 µg/mL .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent electrostatic charge buildup .
  • Exposure Mitigation : Use PPE (gloves, goggles) and avoid inhalation. For spills, employ dry chemical absorbents and avoid ignition sources .
  • First Aid : Flush eyes/skin with water for ≥15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its conductance in molecular junctions?

The anthracene backbone enables π-conjugation, while ethynyl groups enhance electron delocalization. Experimental conductance studies (e.g., using STM break-junction techniques) reveal log(G/G0G/G_0) values between -3.7 and -4.2, correlating with quantum circuit rules (QCR) . Parameters like backbone contribution (banth=1.17b_{\text{anth}} = -1.17) are derived from DFT calculations and validated against experimental data for oligo(arylene-ethynylene) wires . Mixed-valence states in diruthenium complexes further highlight its dual bridge-localized and charge-transfer behavior .

Q. What computational strategies predict the conductance of this compound-based molecular wires?

A hybrid DFT-experimental framework is employed:

Anchor Group Parameters : Derived from thioanisole (aSMe=1.41a_{\text{SMe}} = -1.41) or dimethylbenzo[b]thiophene (aDMBT=1.21a_{\text{DMBT}} = -1.21) .

Backbone Parameters : Calculated via log(G/G0)=aX+bB\log(G/G_0) = a_X + b_B, where bBb_B (e.g., banthb_{\text{anth}}) quantifies the anthracene fragment’s contribution .

Validation : Compare predicted vs. experimental conductance for homologs (e.g., polyynes, naphthalene derivatives) .

Q. How can contradictions in experimental conductance data be resolved?

Contradictions often arise from variations in anchor groups, junction geometries, or solvent effects. Strategies include:

  • Systematic Parameterization : Use anchor/backbone parameters to isolate variables .
  • Spectroelectrochemical Validation : Combine UV-vis-NIR and IR data to confirm oxidation states and charge localization .
  • Statistical Analysis : Apply multivariate methods (e.g., error propagation analysis) to refine uncertainties in log(G/G0G/G_0) measurements .

Q. What challenges exist in synthesizing high-molecular-weight polymers incorporating this compound?

Direct polymerization often yields insoluble oligomers due to rigid backbones. Solutions include:

  • Precursor Approach : Use retro-Favorskii reactions to remove acetylide moieties post-polymerization, improving solubility .
  • Optimized Conditions : Control temperature (<30°C) and reaction duration to balance chain length vs. processability .

Methodological Guidance

Q. How to design a robust literature review for this compound research?

  • Search Strategy : Use databases (SciFinder, Reaxys) with keywords: "diethynylanthracene AND (synthesis OR conductance OR DFT)". Filter for peer-reviewed journals and exclude non-academic sources (e.g., BenchChem) .
  • Quality Assessment : Prioritize studies with clear experimental details (e.g., NMR shifts, crystallographic CIF files) .

Q. What experimental design principles apply to spectroscopic characterization?

  • NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic protons; integrate signals to confirm substitution patterns .
  • X-ray Crystallography : Refine structures with SHELXL, addressing twinning or disorder via the HKLF5 format .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.